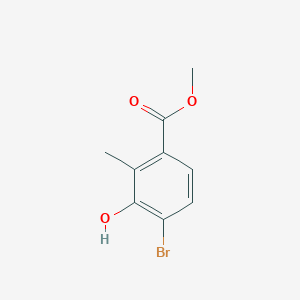

Methyl 4-bromo-3-hydroxy-2-methylbenzoate

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming substituted benzoic acid esters. The base structure consists of benzoic acid (benzenecarboxylic acid) with three substituents: a bromine atom at the 4-position, a hydroxyl group at the 3-position, and a methyl group at the 2-position, with the carboxylic acid functionality esterified with methanol. The complete International Union of Pure and Applied Chemistry name "methyl 4-bromo-3-hydroxy-2-methylbenzoate" precisely describes the substitution pattern, where the numbering begins from the carbon bearing the carboxyl group.

The compound's Simplified Molecular-Input Line-Entry System notation is recorded as O=C(OC)C1=CC=C(Br)C(O)=C1C, which provides a linear representation of the molecular structure. This notation clearly indicates the connectivity between atoms and the presence of the methyl ester functionality. The International Chemical Identifier key MFCD26389396 serves as an additional unique identifier for database searches and chemical inventory management.

Isomeric considerations reveal multiple possible arrangements of the three substituents on the benzene ring. The specific substitution pattern in this compound creates a unique regioisomer among the various possible combinations. Alternative isomers include methyl 3-bromo-4-hydroxy-2-methylbenzoate, methyl 5-bromo-2-hydroxy-3-methylbenzoate, and methyl 5-bromo-3-hydroxy-2-methylbenzoate, each exhibiting different physical and chemical properties due to the altered substitution patterns. The ortho relationship between the methyl and carboxyl groups, the meta relationship between the hydroxyl and carboxyl groups, and the para relationship between the bromine and carboxyl groups collectively define the compound's unique structural identity.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the planar aromatic benzene ring with tetrahedral carbon centers at the methyl ester group. The aromatic ring maintains sp² hybridization for all carbon atoms, resulting in bond angles of approximately 120 degrees around the ring. The ester functionality introduces a carbonyl group that is coplanar with the benzene ring, while the methoxy group can adopt different conformations relative to the aromatic plane.

Conformational analysis reveals that the methoxycarbonyl group exhibits rotational flexibility around the C-C bond connecting it to the benzene ring. In related crystal structures of similar compounds, dihedral angles between the methoxycarbonyl group and the benzene ring have been observed at approximately 8.06 degrees, indicating near-planarity. This relatively small deviation from planarity suggests favorable π-electron delocalization between the aromatic ring and the carbonyl group.

The hydroxyl group at the 3-position can participate in intramolecular hydrogen bonding interactions, particularly with the carbonyl oxygen of the ester group or with neighboring molecules in the solid state. The spatial arrangement of the bromine atom at the 4-position provides significant steric influence on the overall molecular conformation. The van der Waals radius of bromine (approximately 1.85 Å) creates notable steric interactions with adjacent substituents, potentially influencing the preferred conformations in both solution and solid states.

Temperature-dependent conformational behavior may be observed, as the methyl ester group can undergo restricted rotation at lower temperatures. Nuclear magnetic resonance spectroscopy studies of similar compounds suggest that multiple conformers may be present in solution, with rapid exchange between them at room temperature. The energy barriers for rotation around the aryl-carbonyl bond are typically low enough to permit free rotation under ambient conditions.

Crystallographic Characterization and Space Group Determination

Crystallographic analysis of this compound requires high-quality single crystals suitable for X-ray diffraction studies. The storage conditions specified as "sealed in dry, 2-8°C" suggest moisture sensitivity that must be considered during crystal preparation. Crystallization typically employs polar solvents such as methanol or ethanol, with slow evaporation or temperature-controlled cooling to promote crystal growth.

While specific crystallographic data for this compound are not available in the current literature, related compounds provide insight into expected crystal packing behavior. The structurally similar methyl 4-bromo-3-hydroxybenzoate crystallizes in the monoclinic crystal system with space group P2₁/c. Crystal data for this related compound include unit cell parameters: a = 10.812(4) Å, b = 6.317(2) Å, c = 12.490(5) Å, and β = 100.164(6)°, with Z = 4 molecules per unit cell.

Intermolecular hydrogen bonding plays a crucial role in crystal packing for compounds containing hydroxyl groups. In the crystal structure of methyl 4-bromo-3-hydroxybenzoate, molecules are connected by O-H⋯O hydrogen bonds forming helical chains along the b-axis. Similar hydrogen bonding patterns are expected for this compound, where the hydroxyl group can act as both hydrogen bond donor and acceptor with carbonyl oxygens of neighboring molecules.

The presence of the additional methyl group at the 2-position in this compound may influence crystal packing compared to the unmethylated analogue. This methyl substituent can provide additional van der Waals interactions and may affect the overall crystal density and symmetry. Halogen bonding interactions involving the bromine atom may also contribute to crystal stability, as bromine can participate in weak intermolecular interactions with electron-rich regions of neighboring molecules.

Comparative Structural Analysis with Ortho/Meta/Para-Substituted Benzoate Analogues

Comparative structural analysis reveals significant differences between this compound and its regioisomeric analogues. The ortho, meta, and para relationships between substituents fundamentally alter the compounds' physical properties, chemical reactivity, and intermolecular interactions. A systematic comparison of key structural parameters is presented in the following table:

The structural comparison reveals that the presence and position of the methyl group significantly affects molecular weight and potentially influences physical properties such as melting point and solubility. Methyl 4-bromo-3-hydroxybenzoate, lacking the 2-methyl substituent, exhibits a lower molecular weight of 231.05 g/mol and has a reported melting point of 123°C. The additional methyl group in this compound increases the molecular weight to 245.07 g/mol and is expected to alter the melting point through changes in crystal packing efficiency.

The substituent effects on electronic properties vary significantly among the analogues. In this compound, the electron-withdrawing bromine atom and the electron-donating hydroxyl and methyl groups create a complex electronic environment. The meta relationship between the hydroxyl group and the carboxyl group allows for potential resonance stabilization, while the ortho methyl group provides additional electron density to the aromatic system.

Hydrogen bonding capabilities differ among the analogues based on the proximity of the hydroxyl group to other functional groups. In methyl 5-bromo-2-hydroxy-3-methylbenzoate, the ortho relationship between the hydroxyl and carboxyl groups enables strong intramolecular hydrogen bonding, potentially affecting solution behavior and crystal packing. This contrasts with this compound, where the meta relationship between these groups reduces intramolecular hydrogen bonding potential but may enhance intermolecular interactions.

Steric interactions also vary significantly among the isomers. The ortho methyl group in this compound creates steric hindrance with the ester carbonyl group, potentially affecting the dihedral angle between the carboxyl group and the aromatic ring. This steric interaction may influence reactivity patterns, particularly in reactions involving the ester functionality or aromatic substitution reactions.

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-bromo-3-hydroxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQPVKLURCKVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-hydroxy-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-hydroxy-2-methylbenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2). The reaction mixture is stirred at room temperature until the bromination is complete .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions. The process may include purification steps such as recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydroxy-2-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Bromination: Bromine (Br2) in dichloromethane (CH2Cl2).

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: Formation of substituted benzoates.

Oxidation: Formation of 4-bromo-3-hydroxy-2-methylbenzaldehyde.

Reduction: Formation of 4-bromo-3-hydroxy-2-methylbenzyl alcohol.

Scientific Research Applications

Methyl 4-bromo-3-hydroxy-2-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-hydroxy-2-methylbenzoate depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 4-bromo-3-hydroxy-2-methylbenzoate and Analogs

| Compound Name | CAS | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 1149388-19-1 | C₉H₉BrO₃ | Br (4), OH (3), CH₃ (2) | 245.08 |

| Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | 220801-66-1 | C₉H₉BrO₃ | Br (5), OH (2), CH₃COO (side chain) | 245.08 |

| Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 | C₈H₇BrO₃ | Br (3), OH (4) | 231.05 |

| Methyl 4-bromo-2-hydroxy-6-methylbenzoate | 2089319-35-5 | C₉H₉BrO₃ | Br (4), OH (2), CH₃ (6) | 245.07 |

| Methyl 4-bromo-3-fluoro-2-hydroxybenzoate | 1807191-62-3 | C₈H₆BrFO₃ | Br (4), F (3), OH (2) | 249.03 |

Key Observations :

- Substituent Position Isomerism : Methyl 4-bromo-2-hydroxy-6-methylbenzoate (CAS: 2089319-35-5) shares the same molecular formula and weight as the target compound but differs in substituent positions (OH at 2 vs. 3, CH₃ at 6 vs. 2), leading to distinct reactivity and solubility profiles .

- Functional Group Modifications : Methyl 2-(5-bromo-2-hydroxyphenyl)acetate introduces an acetoxy side chain, increasing steric hindrance and reducing electrophilicity compared to the target compound .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

| Compound Name | Melting Point (°C) | Solubility (Polar Solvents) | Stability | LogP (Predicted) |

|---|---|---|---|---|

| This compound | Not reported | Moderate (methanol, DMSO) | Stable under dry conditions | 2.1 |

| Methyl 3-bromo-4-hydroxybenzoate | 145–148 | High (water, ethanol) | Hygroscopic | 1.8 |

| Methyl 4-bromo-2-hydroxy-6-methylbenzoate | Not reported | Low (chloroform, ether) | Light-sensitive | 2.3 |

| Methyl 4-bromo-3-fluoro-2-hydroxybenzoate | Not reported | Moderate (acetonitrile) | Oxidizes in air | 1.9 |

Key Findings :

- Solubility : The hydroxyl group in Methyl 3-bromo-4-hydroxybenzoate enhances water solubility compared to the target compound, which is more lipophilic due to the methyl group at position 2 .

- Stability : Brominated esters (e.g., this compound) exhibit greater thermal stability than fluorinated analogs, which are prone to oxidation .

Toxicity and Handling

Table 3: Hazard Profiles of Selected Compounds

| Compound Name | Skin Irritation | Eye Irritation | Respiratory Hazard | Regulatory Status |

|---|---|---|---|---|

| This compound | Moderate | Severe | Low | Not regulated |

| Methyl 3-bromo-4-methylbenzoate | Severe | Severe | Moderate | DSL-listed (Canada) |

| Methyl 4-bromo-3-fluoro-2-hydroxybenzoate | Mild | Moderate | Low | TSCA-listed (USA) |

Notes:

- Fluorinated derivatives exhibit lower acute toxicity but require precautions against environmental persistence .

Biological Activity

Methyl 4-bromo-3-hydroxy-2-methylbenzoate is an organic compound with significant biological activity attributed to its structural features. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 231.07 g/mol. The presence of a bromine atom and hydroxyl group enhances its reactivity and biological activity. The compound appears as a light brown to brown oil, with melting and boiling points ranging from 28°C to 30°C and 234°C to 236°C, respectively .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. This activity is primarily due to the compound's ability to disrupt microbial cell membranes and inhibit enzyme functions critical for microbial survival.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties . It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus providing potential therapeutic benefits in inflammatory diseases .

Antioxidant Activity

This compound also shows antioxidant activity , which can protect cells from oxidative stress by scavenging free radicals. This property is essential in preventing cellular damage associated with various diseases, including cancer.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The hydroxyl group can interact with enzyme active sites, inhibiting their function.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in inflammation and cell proliferation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl 3-bromo-4-hydroxybenzoate | C9H9BrO3 | 0.90 |

| Methyl 6-bromo-3-methoxy-2-methylbenzoate | C10H11BrO3 | 0.89 |

| Methyl 5-bromo-4-methoxy-2-methylbenzoate | C10H11BrO3 | 0.87 |

This compound stands out due to its specific arrangement of functional groups, enhancing its solubility and biological profile compared to other derivatives.

Case Studies

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a natural antimicrobial agent. -

Anti-inflammatory Research :

In vitro studies assessed the impact of the compound on TNF-alpha-induced inflammation in human fibroblasts. Treatment with this compound resulted in a marked decrease in IL-6 and IL-8 levels, suggesting its role in mitigating inflammatory responses .

Q & A

Q. What are the optimal synthetic conditions for Methyl 4-bromo-3-hydroxy-2-methylbenzoate to maximize yield and purity?

- Methodological Answer : Synthesis typically involves bromination and esterification steps. For brominated benzoic acid derivatives, regioselective bromination under controlled temperatures (0–5°C) using catalysts like FeBr₃ or HBr/AcOH mixtures can minimize side reactions . Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄) at reflux (60–70°C) is recommended. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Key signals include the methyl ester (δ ~3.8–3.9 ppm), aromatic protons (δ ~6.8–8.0 ppm), and hydroxyl protons (broad δ ~5.5 ppm) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. How can X-ray crystallography resolve the molecular structure of this compound?

- Methodological Answer : Grow single crystals via slow evaporation from ethanol. Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine the structure with SHELXL-2018 (full-matrix least-squares on F²) . Visualize the asymmetric unit and hydrogen-bonding networks using ORTEP-3 . Key metrics: R-factor < 0.05, bond length/angle deviations within 0.01 Å/1° .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Perform geometry optimization and frontier molecular orbital (FMO) analysis using B3LYP/6-311+G(d,p) basis sets. Calculate HOMO-LUMO gaps to assess charge transfer potential. Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. Compare theoretical NMR shifts with experimental data using the gauge-invariant atomic orbital (GIAO) method .

Q. How can researchers resolve contradictions in pharmacological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

- Methodological Answer : Design dose-response assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity, S. aureus for antimicrobial tests). Use statistical tools (ANOVA, Tukey’s HSD) to validate reproducibility. Investigate substituent effects: replace bromine with chlorine or methyl groups to isolate electronic vs. steric contributions .

Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?

- Methodological Answer : For brominated intermediates (e.g., 4-bromo-3-hydroxy-2-methylbenzoic acid), use inert atmospheres (N₂/Ar) to prevent oxidation. Quench excess bromine with Na₂S₂O₃. Store intermediates at –20°C under desiccation. Employ gloveboxes for moisture-sensitive steps .

Q. How to design structure-activity relationship (SAR) studies to evaluate halogen substituent effects on bioactivity?

- Methodological Answer : Synthesize analogs with halogens (Cl, F, I) at the 4-position. Compare logP (lipophilicity) via shake-flask method and bioactivity in standardized assays. Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Corrogate SAR data with Hammett σ constants to quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.